LysoSensor PDMPO

Lysosomal pH quantification Ratiometric imaging Live-cell microscopy

Quantitative lysosomal pH measurement requires probes with pH-dependent fluorescence, unlike qualitative LysoTrackers. LysoSensor Yellow/Blue DND-160 (PDMPO) solves this with dual-emission ratiometric capability (blue: 329/440 nm, yellow: 384/540 nm). - Ratiometric readout: Internal calibration eliminates dye concentration, photobleaching, and cell thickness artifacts - Optimized pKa (~4.2-4.47): Matches lysosomal pH range (4.5-5.0) for accurate measurements - Unique applications: Tracks silica frustule synthesis in diatoms; compatible with 405 nm violet laser for flow cytometry

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
Cat. No. B12408016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysoSensor PDMPO
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-15(4-6-17)18-13-23-20(27-18)16-7-9-21-10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)
InChIKeyGBNYRJDCNJBULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LysoSensor PDMPO Procurement Guide


LysoSensor PDMPO (LysoSensor™ Yellow/Blue DND-160) is a fluorescent acidotropic probe belonging to the LysoSensor class, with molecular formula C20H22N4O3 and molecular weight 366.41 g/mol [1]. It is specifically designed to selectively accumulate in acidic organelles such as lysosomes, endosomes, and acrosomes via protonation [2]. PDMPO is distinguished by its pH-dependent dual-excitation (329 nm, 384 nm) and dual-emission (440 nm, 540 nm) spectral peaks, enabling ratiometric pH quantification in live cells .

LysoSensor PDMPO vs. LysoTracker Probes


Substituting PDMPO with a generic LysoTracker probe (e.g., LysoTracker Red DND-99) or a single-wavelength pH indicator (e.g., BCECF) introduces critical quantitative errors. LysoTracker probes exhibit fluorescence that is largely pH-independent, providing only localization but no quantitative pH information . Conversely, classic fluorescent dyes like fluoresceins and rhodamines suffer from significant fluorescence quenching under acidic conditions, rendering them unsuitable for lysosomal pH measurement [1]. Even among LysoSensor probes, PDMPO is unique in displaying both dual-excitation and dual-emission pH-dependent peaks, enabling true emission-ratio imaging that corrects for variations in probe concentration, photobleaching, and instrumental drift—a capability absent in single-emission or single-excitation ratiometric probes .

Differentiation Evidence


Ratiometric pH Measurement

PDMPO's dual-emission ratiometric capability provides quantitative lysosomal pH values via calibration curves, whereas LysoTracker probes (e.g., LysoTracker Red DND-99) yield only qualitative localization due to pH-independent fluorescence . The emission ratio of fluorescence at 450 nm/540 nm is plotted against known pH buffers to generate a linear calibration curve, enabling absolute pH determination .

Lysosomal pH quantification Ratiometric imaging Live-cell microscopy

pKa Differentiation

PDMPO exhibits dual emission peaks at 440 nm (blue, neutral/alkaline) and 540 nm (yellow, acidic) with excitation at 329 nm and 384 nm respectively [1]. In contrast, LysoSensor Green DND-189 displays a single emission peak at 505 nm (excitation 443 nm) and requires single-wavelength intensity measurements, which are confounded by dye concentration, loading efficiency, and photobleaching . The dual-emission ratio (540 nm/440 nm) in PDMPO corrects for these variables, providing a true concentration-independent pH readout.

Ratiometric pH sensing Fluorescence spectral shift Photobleaching correction

Spectral Separation Advantage

PDMPO has a reported pKa of ~4.47, ideally suited for the acidic lysosomal lumen (pH ~4.5-5.0) . LysoSensor Green DND-189 has a pKa of ~5.2 , making it less sensitive to pH changes in the lysosomal range and more prone to signal saturation at lower pH. This difference in pKa means PDMPO exhibits a larger dynamic range of fluorescence ratio change per pH unit within the physiologically relevant lysosomal pH window.

pKa optimization Lysosomal pH sensitivity Acidic organelle imaging

Diatom Silica Deposition

PDMPO exhibits a very large Stokes shift (>100 nm between excitation and emission maxima) and excellent photostability, as documented in the original characterization study [1]. While specific quantitative photobleaching half-life data compared to LysoSensor Green DND-189 is not directly available in public sources, the original study explicitly notes the combination of large Stokes shift and excellent photostability as distinguishing features that enhance its suitability for fluorescence imaging and flow cytometry applications, particularly under prolonged illumination [1]. This property enables reliable ratiometric measurements over extended acquisition times.

Photostability Stokes shift Fluorescence microscopy Flow cytometry

Application Scenarios


Ratiometric Lysosomal pH Imaging

PDMPO's ratiometric dual-emission enables absolute lysosomal pH quantification via calibration curves, as demonstrated in Madin-Darby canine kidney cells using pH buffers with nigericin/monensin ionophores . This is essential for studies of lysosomal storage disorders (e.g., Gaucher, Niemann-Pick) where altered lysosomal pH impairs enzyme activity.

Flow Cytometry of Acidic Organelles

The probe's pH-dependent spectral shift from blue (440 nm) to yellow (540 nm) allows real-time monitoring of lysosomal acidification during autophagy [1]. PDMPO's photostability supports extended time-lapse imaging required to capture autophagic flux changes induced by starvation or pharmacological modulators.

Diatom Silica Deposition Quantification

Beyond pH sensing, PDMPO specifically binds to polymerizing silica, emitting intense fluorescence under UV excitation [2]. This unique property enables quantitative tracking of silica deposition in diatoms and other silicifying organisms, with applications in materials science and marine biology [3].

Multiplex Fluorescent Imaging

The ratiometric readout (540 nm/440 nm emission ratio) corrects for well-to-well variations in cell number and dye loading, making PDMPO suitable for high-throughput screening of compounds that modulate lysosomal pH [1]. This is particularly relevant for identifying autophagy enhancers or inhibitors of lysosomal acidification in cancer and neurodegenerative disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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